2-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde 2-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1261930-61-3
VCID: VC11742520
InChI: InChI=1S/C17H17NO4S/c19-12-14-6-4-8-16(17(14)20)13-5-3-7-15(11-13)23(21,22)18-9-1-2-10-18/h3-8,11-12,20H,1-2,9-10H2
SMILES: C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC(=C3O)C=O
Molecular Formula: C17H17NO4S
Molecular Weight: 331.4 g/mol

2-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde

CAS No.: 1261930-61-3

Cat. No.: VC11742520

Molecular Formula: C17H17NO4S

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde - 1261930-61-3

Specification

CAS No. 1261930-61-3
Molecular Formula C17H17NO4S
Molecular Weight 331.4 g/mol
IUPAC Name 2-hydroxy-3-(3-pyrrolidin-1-ylsulfonylphenyl)benzaldehyde
Standard InChI InChI=1S/C17H17NO4S/c19-12-14-6-4-8-16(17(14)20)13-5-3-7-15(11-13)23(21,22)18-9-1-2-10-18/h3-8,11-12,20H,1-2,9-10H2
Standard InChI Key WUDIBWBFXXAMOT-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC(=C3O)C=O
Canonical SMILES C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC(=C3O)C=O

Introduction

Key Features:

  • Molecular Formula: C16H15NO4S

  • Functional Groups: Hydroxyl, sulfonamide, and aldehyde groups contribute to its reactivity and potential biological activity.

  • Polarity: The presence of polar functional groups suggests moderate solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Synthesis Pathways

The synthesis of such compounds typically involves multi-step organic reactions. While specific methods for this exact compound are not detailed in the provided sources, analogous compounds are synthesized through:

  • Formation of Biphenyl Core:

    • Biphenyl derivatives are often synthesized via Suzuki-Miyaura coupling or Ullmann coupling between aryl halides and boronic acids.

  • Introduction of Functional Groups:

    • The hydroxyl group can be introduced through electrophilic substitution or hydroxylation reactions.

    • The sulfonamide group is typically added by reacting the biphenyl derivative with a sulfonyl chloride in the presence of a base.

    • The aldehyde functionality can be introduced through formylation reactions (e.g., Vilsmeier-Haack reaction).

  • Final Purification:

    • Techniques like recrystallization or chromatography are used to isolate the pure compound.

Biological Activity

Compounds with similar structural motifs have been explored for their potential as:

  • Antimicrobial Agents: The combination of hydroxyl and sulfonamide groups provides sites for interaction with microbial enzymes .

  • Antioxidants: Hydroxylated biphenyl derivatives often exhibit free radical scavenging properties .

  • Pharmaceutical Scaffolds: Aldehyde-containing compounds are intermediates for synthesizing more complex bioactive molecules.

Chemical Research

The aldehyde group makes it a versatile precursor for further chemical modifications, such as:

  • Schiff base formation with amines.

  • Cyclization reactions to form heterocyclic compounds.

Comparison with Related Compounds

FeatureTarget CompoundRelated Compounds
Core StructureBiphenylPhenols, pyridines
Functional GroupsHydroxyl, sulfonamide, aldehydeHydroxamic acids, carboxamides
ApplicationsAntimicrobial, antioxidant potentialAnti-inflammatory, antiviral
Synthesis ComplexityMulti-step (coupling + functionalization)Varies based on substituents

Research Gaps and Future Directions

While this compound has a well-defined structure, its biological properties remain underexplored. Future research should focus on:

  • Biological Screening: Testing for antimicrobial, antioxidant, and anti-inflammatory activities.

  • Structure-Activity Relationship (SAR): Modifying substituents to enhance potency and selectivity.

  • Pharmacokinetics: Evaluating solubility, stability, and bioavailability for drug development.

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